N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-oxoethyl group linked to a 4-(dimethylamino)phenylamine moiety. The benzo[d][1,3]dioxole (methylenedioxybenzene) ring is appended via a carboxamide bond to the thiazole. The dimethylamino group enhances solubility, while the benzo[d][1,3]dioxole may confer metabolic stability by hindering oxidative degradation.
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-25(2)16-6-4-14(5-7-16)22-19(26)10-15-11-30-21(23-15)24-20(27)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPPEYOYGJDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. This step often requires the use of a base such as sodium ethoxide in ethanol under reflux conditions.
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Attachment of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable benzo[d][1,3]dioxole derivative with a halogenated precursor of the thiazole ring.
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Introduction of the Dimethylamino Group: : The dimethylamino group is typically introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of dimethylamine in the presence of a suitable catalyst such as copper(I) iodide.
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Final Coupling Reaction: : The final step involves coupling the intermediate products to form the desired compound. This can be achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials, such as polymers or dyes, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole and benzo[d][1,3]dioxole moieties can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs and their key features:
Key Comparative Insights
Bioactivity Profiles: The target compound’s dimethylamino group may improve solubility and membrane permeability compared to D14’s methylthio substituent, which is more lipophilic . Compounds with sulfonyl groups (e.g., ) show strong target engagement in pain pathways, whereas the benzo[d][1,3]dioxole in the target compound could prioritize CNS or anticancer applications .
Synthetic Pathways :
- The target compound likely employs amide coupling strategies similar to and , where carboxamide bonds are formed using reagents like EDCI or HOBt .
- In contrast, triazole-linked analogs () require click chemistry (azide-alkyne cycloaddition), which introduces structural rigidity .
Structure-Activity Relationships (SAR): Thiazole Substitution: The 2-oxoethyl group in the target compound provides a flexible linker for receptor binding, whereas rigid substituents (e.g., ’s sulfonyl-piperidine) may restrict conformational adaptability .
Physicochemical Properties: The dimethylamino group (pKa ~8–9) increases water solubility at physiological pH, a critical advantage over nonpolar analogs like D14 or ’s thioxo derivative . The benzo[d][1,3]dioxole ring may enhance metabolic stability relative to ester-containing compounds (e.g., ), which are prone to hydrolysis .
Biological Activity
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological processes, thiazoles are often found in bioactive compounds.
- Benzo[d][1,3]dioxole : This moiety is associated with diverse pharmacological activities.
- Dimethylamino Group : Enhances lipophilicity, potentially aiding in cellular uptake.
Anticancer Properties
Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies on human cancer cell lines (A431, A549, H1299) showed that the compound effectively inhibited cell proliferation at concentrations of 1, 2, and 4 μM. The mechanism involves inducing apoptosis and arresting the cell cycle .
- Cytokine Modulation : The compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells, indicating its potential as an anti-inflammatory agent alongside its anticancer effects .
Mechanistic Insights
The biological mechanisms underlying the compound's activity have been elucidated through various assays:
- Western Blot Analysis : This technique revealed that the compound inhibits key signaling pathways (AKT and ERK), which are crucial for cell survival and proliferation in cancer cells .
- Flow Cytometry : Used to assess apoptosis and cell cycle progression, confirming that the compound induces programmed cell death in cancerous cells .
Data Summary
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives related to our compound. These derivatives were tested for their ability to inhibit tumor growth in vivo. Results indicated that certain modifications to the benzothiazole nucleus enhanced anticancer activity significantly compared to unmodified compounds .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include amide bond formation and thioether linkage assembly. Optimized conditions involve solvents like dimethylformamide (DMF) or dichloromethane, bases (e.g., triethylamine), and controlled temperatures (60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification by recrystallization or column chromatography to achieve >90% purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on NMR spectroscopy (1H/13C for functional group analysis), mass spectrometry (HRMS for molecular weight validation), and IR spectroscopy (amide C=O and thiazole ring vibrations). X-ray crystallography may resolve stereochemistry in crystalline forms. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Primary screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Antimicrobial susceptibility testing (MIC determination via broth microdilution).
- Cytotoxicity profiling (MTT assay on cancer cell lines, e.g., HeLa or MCF-7). Dose-response curves (IC50 values) and selectivity indices are calculated to prioritize hits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH) or impurity levels. To address this:
- Validate compound purity via orthogonal methods (e.g., LC-MS).
- Replicate assays under standardized protocols (e.g., ATP concentration in kinase assays).
- Perform meta-analysis of structural analogs (e.g., thiadiazole vs. thiazole derivatives) to identify substituent-specific activity trends .
Q. What advanced methodologies elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins.
- Molecular docking simulations (AutoDock Vina) to predict binding poses in enzyme active sites.
- CRISPR-Cas9 knockouts of putative targets in cell lines to confirm functional relevance .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?
- Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility.
- Co-crystallization with cyclodextrins or amino acids to improve dissolution rates.
- In vitro ADME assays : Caco-2 permeability, microsomal stability, and plasma protein binding studies guide structural modifications .
Q. What strategies are effective for comparative efficacy studies against structural analogs?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., dimethylamino vs. ethoxyphenyl groups) and measure changes in potency.
- Synergy testing : Combine with standard therapeutics (e.g., cisplatin in cancer models) to identify additive or antagonistic effects.
- In vivo xenograft models : Compare tumor growth inhibition in mice dosed with analogs at equimolar concentrations .
Methodological Considerations
Q. What computational tools are recommended for predicting off-target interactions?
- PharmMapper or SwissTargetPrediction for reverse target identification.
- Molecular dynamics simulations (GROMACS) to assess binding stability over time.
- ToxCast database screening to flag potential cytotoxicity pathways .
Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?
- Strictly control reaction parameters (temperature ±1°C, solvent anhydrousness).
- Implement quality-by-design (QbD) approaches with design-of-experiments (DoE) software.
- Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
